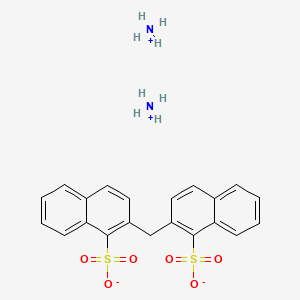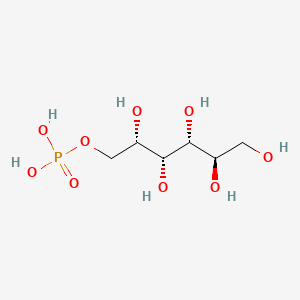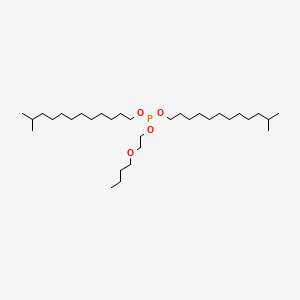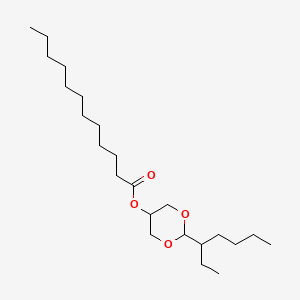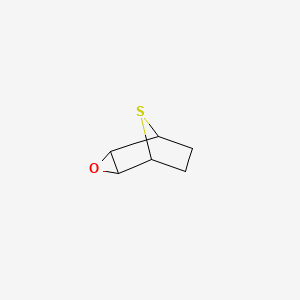
Heliosit
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Heliosit involves several steps:
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the polymerization of monomers under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale polymerization reactors where the monomers are mixed and polymerized under specific temperature and pressure conditions to achieve the desired consistency and properties.
Chemical Reactions Analysis
Heliosit undergoes various chemical reactions, including:
Types of Reactions: this compound primarily undergoes polymerization reactions.
Common Reagents and Conditions: The polymerization of this compound involves the use of photoinitiators that activate under light exposure.
Major Products Formed: The primary product formed is a solid, transparent polymer that bonds effectively to dental surfaces.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Heliosit is unique compared to other similar compounds due to its specific properties:
Properties
CAS No. |
767323-32-0 |
|---|---|
Molecular Formula |
C6H8OS |
Molecular Weight |
128.19 g/mol |
IUPAC Name |
3-oxa-8-thiatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C6H8OS/c1-2-4-6-5(7-6)3(1)8-4/h3-6H,1-2H2 |
InChI Key |
ZKOOFIUZDXQDNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C1S2)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


